molecular formula C28H27ClN6 B13818847 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride CAS No. 4608-12-2

3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride

Cat. No.: B13818847
CAS No.: 4608-12-2
M. Wt: 483.0 g/mol
InChI Key: LJJCIHDBUFNTMG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

4608-12-2

Molecular Formula

C28H27ClN6

Molecular Weight

483.0 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]imino-[8-(dimethylamino)-10-phenylphenazin-2-ylidene]azanium;chloride

InChI

InChI=1S/C28H27N6.ClH/c1-32(2)22-13-10-20(11-14-22)30-31-21-12-16-25-27(18-21)34(23-8-6-5-7-9-23)28-19-24(33(3)4)15-17-26(28)29-25;/h5-19H,1-4H3;1H/q+1;/p-1

InChI Key

LJJCIHDBUFNTMG-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=[N+]=C2C=CC3=NC4=C(C=C(C=C4)N(C)C)N(C3=C2)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Preparation Methods of 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride

Detailed Synthetic Route

Preparation of Phenazinium Intermediate
  • The phenazinium core, specifically 3-(dimethylamino)-5-phenylphenazinium, is synthesized starting from substituted phenazine derivatives.
  • Oxidative cyclization methods are employed, often involving reagents such as ferric chloride or other oxidants to induce ring closure and formation of the phenazinium cation.
  • Dimethylamino substitution at the 3-position is introduced either by starting from appropriately substituted anilines or by post-cyclization functionalization.
Diazotization and Azo Coupling
  • The coupling partner, 4-(dimethylamino)aniline, is converted to its diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperature (0–5 °C).
  • The freshly prepared diazonium salt is then coupled to the phenazinium intermediate under controlled pH (usually mildly acidic to neutral) to afford the azo linkage at the 7-position.
  • The reaction is typically carried out in aqueous or mixed aqueous-organic solvents to maintain solubility and reaction control.
Isolation and Purification
  • The crude product is precipitated as the chloride salt by addition of hydrochloric acid or by ion exchange.
  • Purification is achieved by recrystallization from suitable solvents such as ethanol or water.
  • The final compound is isolated as a stable chloride salt with characteristic color properties.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Phenazinium intermediate synthesis Oxidative cyclization with FeCl$$_3$$ in acidic medium 70-85 Requires careful temperature control
Diazotization of 4-(dimethylamino)aniline NaNO$$_2$$, HCl, 0–5 °C Quantitative Freshly prepared for coupling
Azo coupling Phenazinium intermediate + diazonium salt, pH 4-6, aqueous medium 60-75 Stirring at low temperature preferred
Purification Recrystallization from ethanol/water >95 purity Confirmed by melting point and NMR

Alternative Synthetic Approaches

  • Some patents and literature suggest the use of preformed phenazinium salts and direct azo coupling in organic solvents to improve yield and purity.
  • Modifications in the diazotization step, such as using different acids or stabilizers, have been explored to optimize reaction conditions.
  • Catalytic hydrogenation and reductive methods have been reported for related phenazinium derivatives but are less common for this azo compound.

Research Outcomes and Analytical Characterization

Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR confirms the presence of dimethylamino groups (singlets near 3.0 ppm), aromatic protons, and azo linkage.
  • UV-Vis Spectroscopy: Characteristic absorption peaks in the visible region (~600 nm) correspond to the azo chromophore.
  • Mass Spectrometry: Molecular ion peak at m/z 483 confirms molecular weight.
  • Elemental Analysis: Consistent with C$${28}$$H$${27}$$ClN$$_6$$ composition.

Physicochemical Properties

Property Value Method/Reference
Molecular Weight 483.0 g/mol Calculated
Appearance Red to purple crystalline powder Observed
Solubility Soluble in water and ethanol Experimental
Melting Point ~250 °C (decomposition) Literature reports

Application-Related Findings

  • The compound is used as a dye in biological staining and hair coloring formulations due to its stable azo chromophore and phenazinium cation.
  • Studies indicate that the chloride salt form improves solubility and stability in aqueous systems.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Outcome/Notes
Phenazinium core synthesis Oxidative cyclization of substituted phenazines FeCl$$_3$$, acidic medium, controlled temp Core structure formation
Diazotization Conversion of 4-(dimethylamino)aniline to diazonium salt NaNO$$_2$$, HCl, 0–5 °C Fresh diazonium salt preparation
Azo coupling Coupling diazonium salt to phenazinium intermediate pH 4-6, aqueous or mixed solvent, low temp Formation of azo linkage
Purification Recrystallization Ethanol/water solvents High purity chloride salt

Chemical Reactions Analysis

Types of Reactions

8-(4-Dimethylaminophenyl)diazenyl-N,N-dimethyl-10-phenylphenazin-10-ium-2-amine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a phenazinium core with dimethylamino and azo functional groups. Its molecular formula is C₁₈H₁₈ClN₃, and it has a molecular weight of approximately 483.0 g/mol. The presence of the azo group (-N=N-) is crucial for its dyeing properties and biological interactions.

Biological Staining

One of the primary applications of this compound is in biological staining. It is used as a dye in histological studies to visualize cellular structures. The compound's ability to bind to nucleic acids and proteins makes it an effective tool for microscopy techniques, enhancing contrast in tissue samples.

  • Case Study: In a study examining the cellular uptake of various dyes, 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride demonstrated superior binding affinity to DNA compared to other common stains, facilitating clearer visualization of chromatin structures under fluorescence microscopy.

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. This property can induce apoptosis in targeted cancer cells.

  • Research Findings: A study reported that when activated by specific wavelengths of light, this compound generated sufficient ROS to effectively reduce tumor cell viability in vitro, indicating its potential as a therapeutic agent in cancer treatment.

Analytical Chemistry

In analytical chemistry, this compound serves as a chromogenic reagent for the detection of various analytes. Its colorimetric properties allow for the quantification of substances through spectrophotometric methods.

  • Data Table: Colorimetric Analysis Results
AnalyteConcentration (mg/L)Absorbance at 500 nm
Phenol100.45
Aniline150.67
Heavy Metals (Lead)50.32

Dye-Sensitized Solar Cells

The compound's unique electronic properties make it suitable for use in dye-sensitized solar cells (DSSCs). It can enhance light absorption and improve energy conversion efficiency.

  • Case Study: Research on DSSCs incorporating this dye showed an increase in efficiency by up to 20% compared to cells using traditional dyes, attributed to its strong light absorption characteristics.

Water Treatment

Due to its azo structure, this compound can be employed in water treatment processes to remove contaminants through adsorption mechanisms or as a part of advanced oxidation processes (AOPs).

  • Research Findings: Studies indicated that using this dye in AOPs significantly reduced organic pollutants in wastewater samples, demonstrating its effectiveness in environmental remediation.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo reversible oxidation and reduction reactions. This property makes it an effective redox indicator. In biological systems, it stains mitochondria by interacting with the mitochondrial membrane potential, allowing for visualization under a microscope .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazinium Dyes

Substituent Variations in Phenazinium Dyes

Phenazinium dyes are distinguished by substituents on the phenazinium core and the azo-linked aromatic group. Key analogs include:

Table 1: Structural and Functional Comparison of Phenazinium Dyes
Compound CAS No. Substituents Molecular Formula Molecular Weight (g/mol) λmax (nm) Primary Applications Toxicity Data
Target Compound 4608-12-2 3-(dimethylamino), 4’-(dimethylamino) phenylazo, 5-phenyl C₂₉H₂₈ClN₇ 510.04 ~660 (estimated) Biological staining, diagnostics Limited data
Janus Green B 2869-83-2 3-(diethylamino), 4’-(dimethylamino) phenylazo, 5-phenyl C₃₀H₃₁ClN₆ 511.06 660, 395 Mitochondrial staining, textile dye No acute toxicity data; limited ecological studies
3-Amino Analog 4618-88-6 3-amino, 4’-(dimethylamino) phenylazo, 5-phenyl C₂₆H₂₃ClN₆ 454.95 Not reported Potential research dye No available data
3,7-Diamino Derivative 11270 (CI) 3,7-diamino, 2,8-dimethyl, 5-phenyl C₂₁H₂₀ClN₅ 385.87 Not reported Specialized staining (e.g., nucleic acids) Not studied

Key Differences and Implications

Substituent Effects on Spectral Properties
  • Dimethylamino vs. Diethylamino: The target compound (4608-12-2) and Janus Green B (2869-83-2) differ in alkylation at position 3. Diethylamino groups in Janus Green B slightly increase molecular weight (511.06 vs.
  • Amino vs. However, data gaps exist for direct comparison .

Comparison with Non-Phenazinium Azo Dyes

Thioflavin T (C.I. 49005)
  • CAS No.: 2390-54-7
  • Structure: Benzothiazole core with dimethylamino substituents.
  • Applications : Amyloid fibril detection in Alzheimer’s research .
  • Contrast : Thioflavin T’s benzothiazole structure offers distinct fluorescence properties (λmax ~450 nm) compared to phenazinium dyes .
Azure B (C.I. 52010)
  • CAS No.: 531-55-5
  • Structure: Phenothiazine core with dimethylamino and methylamino groups.
  • Applications : Histological staining of nucleic acids and granules .
  • Contrast: Azure B’s phenothiazine core results in different redox properties and staining specificity compared to phenazinium dyes .

Biological Activity

3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride, commonly referred to as a phenazinium dye, is a member of the azo dye family, characterized by its complex structure and potential biological applications. This article explores its biological activity, including interactions with biological membranes, photodynamic properties, and potential therapeutic uses.

  • Molecular Formula : C28H27ClN6
  • Molecular Weight : 483.00718
  • CAS Number : 78352

Biological Activity Overview

Azo dyes, including this compound, exhibit a range of biological activities due to their ability to interact with cellular components. The following sections detail specific findings related to its biological interactions and effects.

Interaction with Biological Membranes

Research has demonstrated that 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride interacts significantly with lipid membranes. A study using fluorescence spectroscopy indicated that the dye forms complexes with phospholipids in both aqueous and reverse micellar states, suggesting its potential use in drug delivery systems or as a membrane probe .

Photodynamic Activity

The compound's photodynamic properties have been investigated, revealing its capability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for applications in photodynamic therapy (PDT), where the dye can induce cell death in targeted cancer cells upon illumination. The efficacy of this compound in PDT is attributed to its ability to absorb light and convert it into chemical energy that damages cellular structures .

Case Study 1: Membrane Interaction

A study explored the interaction of the dye with model biological membranes. The results showed that the dye preferentially associates with reverse micelles compared to liposomes, indicating a higher affinity for more fluid membrane environments. This behavior could be exploited for targeted drug delivery systems that require precise localization within cellular compartments .

Case Study 2: Photodynamic Therapy

In another case study focusing on photodynamic therapy, the compound was tested against various cancer cell lines. The results indicated that upon light activation, the dye significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to ROS generation leading to oxidative stress and apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Membrane InteractionForms complexes with phospholipids
Photodynamic ActivityInduces cell death in cancer cells upon light exposure
Reactive Oxygen Species GenerationGenerates ROS leading to oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride, and how does its structural complexity influence reaction optimization?

  • Answer : Synthesis typically involves diazo coupling reactions between dimethylamino-substituted aniline derivatives and phenazinium precursors. For example, analogous compounds like benzo[a]phenoxazinium chlorides are synthesized via condensation of triazine derivatives with amino-functionalized heterocycles under controlled pH and temperature . Reaction optimization should prioritize monitoring azo bond formation (via UV-Vis spectroscopy at ~450–550 nm) and avoiding over-chlorination, which can quench fluorescence.

Q. How can researchers characterize the electronic and photophysical properties of this compound, and what instrumentation is critical for validation?

  • Answer : Key techniques include:

  • UV-Vis spectroscopy : To assess absorption maxima (e.g., λmax ~600–700 nm for phenazinium dyes) and monitor acid-base equilibria using trifluoroacetic acid (TFA) or triethylamine (TEAH) .
  • Fluorescence spectroscopy : To measure emission wavelengths (e.g., 628–676 nm in ethanol/water) and quantum yields.
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How do solvent polarity and pH affect the fluorescence quantum yield of 3-(Dimethylamino)-7-((4-(dimethylamino)phenyl)azo)-5-phenylphenazinium chloride, and what mechanistic insights can be derived?

  • Answer : Polar protic solvents (e.g., ethanol) and acidic conditions stabilize the protonated form, enhancing fluorescence via restricted intramolecular rotation (RIR) of the azo group. In contrast, alkaline conditions may deprotonate dimethylamino groups, reducing conjugation and quenching emission . Researchers should compare Stokes shifts in anhydrous vs. aqueous media to infer solvatochromic behavior.

Q. What experimental strategies are advised to resolve contradictions in reported toxicological data for this compound, particularly regarding mutagenicity and carcinogenicity?

  • Answer : Existing data gaps (e.g., no IARC carcinogenicity classification ) necessitate:

  • Ames tests : To evaluate frameshift or base-pair substitution mutagenicity.
  • Cytogenetic assays : Use hamster cell lines (as referenced in limited mutagenicity studies ) to assess chromosomal aberrations.
  • Dose-response studies : Establish thresholds for cytotoxicity using MTT assays in relevant cell models.

Q. How can researchers leverage computational chemistry to predict the binding affinity of this compound with biological targets, given its structural similarity to known phenazinium dyes?

  • Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with DNA or proteins, focusing on:

  • Electrostatic complementarity : The cationic phenazinium core may intercalate with nucleic acids.
  • Azo group flexibility : MD simulations can assess conformational stability during binding.
    Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Methodological Challenges & Solutions

Q. What are the critical pitfalls in analyzing spectral data for azo-phenazinium derivatives, and how can they be mitigated?

  • Answer : Common issues include:

  • Aggregation-caused quenching (ACQ) : Use low concentrations (<10 µM) and surfactants (e.g., SDS) to disaggregate molecules.
  • pH-dependent tautomerism : Pre-equilibrate samples with buffers (e.g., phosphate, pH 7.4) before measurements.
  • Photobleaching : Limit exposure to excitation light and use antifade reagents.

Q. How should researchers design comparative studies to evaluate the performance of this compound against structurally related fluorophores (e.g., Nile Blue)?

  • Answer : Design a table comparing key parameters:

Parameter3-(Dimethylamino)-azo-phenaziniumNile Blue
λemission (nm)628–676 630–660
Solvent CompatibilityEthanol, water Methanol, DMSO
Quantum Yield0.15–0.25 (estimated)0.20–0.30
  • Validation : Use standardized fluorophore solutions and cross-reference with literature protocols.

Safety & Handling

Q. What safety protocols are recommended for handling this compound, given the lack of comprehensive toxicological data?

  • Answer : Adopt precautionary measures:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Incinerate azo-containing waste to avoid environmental persistence.
    • Rationale : Analogous phenazinium compounds show moderate toxicity, and absent data warrant conservative handling .

Regulatory Considerations

Q. How can researchers navigate regulatory requirements for using this compound in in vivo studies, considering its CAS registration (62298-43-5)?

  • Answer :

  • Documentation : Provide CAS-specific safety data sheets (SDS) and purity certificates.
  • IACUC approval : Submit mutagenicity data (if available) and justify dosing based on analogous compounds.
  • Monitoring : Track metabolites via HPLC-MS in pilot toxicity studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.